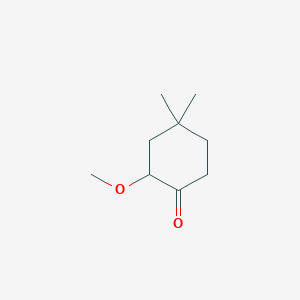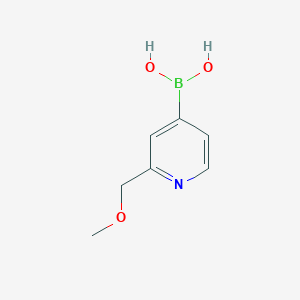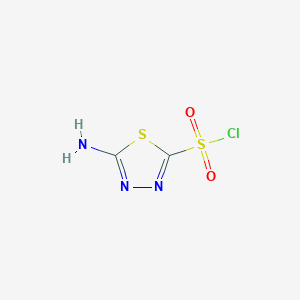
N-ethenyl-N-formyl-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethenyl-N-formyl-2-methylprop-2-enamide is an organic compound with a unique structure that includes both an ethenyl and a formyl group attached to a 2-methylprop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethenyl-N-formyl-2-methylprop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with ethenyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethenyl-N-formyl-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation techniques.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the ethyl derivative of the original compound.
Substitution: Various substituted amides or esters can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-ethenyl-N-formyl-2-methylprop-2-enamide has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The compound can be incorporated into materials to enhance their mechanical or thermal properties.
Biological Research: It may serve as a building block for the synthesis of biologically active molecules.
Medical Research:
Wirkmechanismus
The mechanism by which N-ethenyl-N-formyl-2-methylprop-2-enamide exerts its effects depends on its specific application. In polymer chemistry, the ethenyl group can undergo polymerization to form long chains, while the formyl group can participate in cross-linking reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide: This compound has a similar backbone but includes dimethoxyethyl groups instead of ethenyl and formyl groups.
N-(2-arylethyl)-2-methylprop-2-enamides: These compounds have arylethyl groups attached to the amide nitrogen, providing different chemical properties.
Uniqueness
N-ethenyl-N-formyl-2-methylprop-2-enamide is unique due to the presence of both ethenyl and formyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the creation of novel materials and compounds.
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
N-ethenyl-N-formyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C7H9NO2/c1-4-8(5-9)7(10)6(2)3/h4-5H,1-2H2,3H3 |
InChI-Schlüssel |
HSAQQNLHEHJOBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N(C=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
amine](/img/structure/B13466949.png)
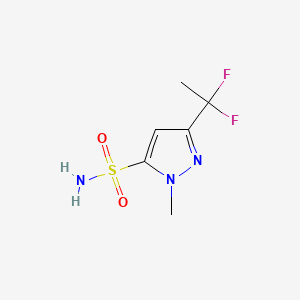

![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
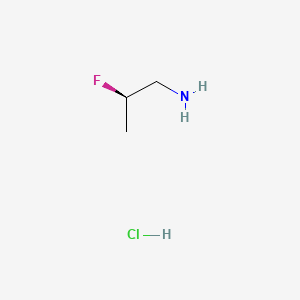
![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)
